molecular formula C15H20O5 B163860 (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate CAS No. 133242-63-4

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate

Cat. No. B163860
CAS RN: 133242-63-4
M. Wt: 280.32 g/mol
InChI Key: TWMFOGUTFPLVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate, also known as DMDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMDP is a synthetic molecule that has been synthesized using a variety of methods.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate has a variety of biochemical and physiological effects. (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate has been shown to reduce the production of inflammatory cytokines, which are involved in the inflammatory response. (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate is that it is a synthetic molecule, which means that it can be easily synthesized in the lab. This makes it easier for researchers to study the molecule and its potential applications. However, one of the limitations of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate. One area of research is to further investigate its potential use as an anticancer agent. Researchers could also study its potential use as an anti-inflammatory agent and investigate its mechanism of action in more detail. Additionally, researchers could investigate the potential use of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate in combination with other drugs to enhance its anticancer or anti-inflammatory effects.
In conclusion, (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. Its potential use as an anticancer and anti-inflammatory agent has been extensively studied, and future research could focus on optimizing its use in lab experiments and investigating its mechanism of action in more detail.

Synthesis Methods

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate has been synthesized using a variety of methods, including the reaction of 4-hydroxyphenylacetic acid with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a catalyst. The resulting product is then esterified using a carboxylic acid derivative to form (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate. The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate has been optimized to improve the yield and purity of the product.

Scientific Research Applications

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate has been extensively studied for its potential applications in various fields. One of the most promising applications of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate is as a potential anticancer agent. Studies have shown that (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate has the ability to inhibit the growth of cancer cells and induce apoptosis in cancer cells. (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-15(2)19-10-13(20-15)9-18-14(17)8-5-11-3-6-12(16)7-4-11/h3-4,6-7,13,16H,5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMFOGUTFPLVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate

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